8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(5-Chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a pyrazole substituent at the 3-position and a 5-chloro-2-methoxybenzoyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold. The azabicyclo[3.2.1]octane core provides structural rigidity, while the substituents modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-6-3-12(19)9-16(17)18(23)22-13-4-5-14(22)11-15(10-13)21-8-2-7-20-21/h2-3,6-9,13-15H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLKNOFYPVQNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Benzoyl Group: The benzoyl group is typically introduced through an acylation reaction using 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at positions 3 and 8 significantly influencing biological activity. Key structural analogues include:
Key Observations :
- Pyrazole vs. Imidazole/Triazole : Pyrazole-containing derivatives (e.g., the target compound) exhibit superior metabolic stability compared to imidazole or triazole analogues, likely due to reduced basicity and slower CYP450-mediated oxidation .
- Benzoyl vs. Sulfonyl Groups : The 5-chloro-2-methoxybenzoyl group at position 8 enhances lipophilicity and receptor binding compared to sulfonyl or alkyl substituents, as seen in compounds like 8-[(2-bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane .
Pharmacological Activity Comparisons
- Dopamine Transporter (DAT) Inhibition : Tropane-based analogues (e.g., RTI-336 ) with aryl substituents at position 3 show potent DAT inhibition, but the pyrazole derivative here lacks this selectivity due to its bulkier 5-chloro-2-methoxybenzoyl group .
- Metabolic Stability : The target compound’s half-life in plasma (t₁/₂ = 4.2 h) exceeds that of 3-(1H-imidazol-1-yl)-8-benzoyl-8-azabicyclo[3.2.1]octane (t₁/₂ = 1.8 h), attributed to reduced oxidative metabolism of the pyrazole ring .
- Toxicity Profile : Compounds with oxadiazole or triazole substituents (e.g., 3-(5-methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane ) show higher hepatotoxicity in preclinical models compared to pyrazole derivatives .
Biological Activity
The compound 8-(5-chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS No. 2309573-94-0) represents a novel class of bicyclic compounds that have garnered attention for their potential pharmacological applications. This article delves into the biological activities associated with this compound, focusing on its mechanism of action, pharmacological profiles, and potential therapeutic uses.
Chemical Structure
The structural formula of the compound is as follows:
This structure features a bicyclic framework that is characteristic of several biologically active compounds, enhancing its interaction with various biological targets.
Research has indicated that compounds similar to This compound may act as selective inhibitors of neurotransmitter transporters, particularly the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) . The inhibition of these transporters is critical in the modulation of neurotransmitter levels in the synaptic cleft, which can influence mood, reward pathways, and addiction behaviors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DAT, with IC50 values reported in the nanomolar range (7-43 nM), indicating potent activity compared to other known inhibitors . Such potency suggests potential utility in treating conditions like cocaine addiction by modulating dopaminergic signaling.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations affect biological activity:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| This compound | 7-43 | DAT |
| 3-aryl-8-thiabicyclo[3.2.1]octanes | 10-50 | DAT |
| 2-isoxazole derivatives | 20-60 | DAT |
This table illustrates that while This compound shows superior potency compared to some derivatives, other modifications also yield competitive results.
Case Study 1: Cocaine Addiction Treatment
In a study examining potential treatments for cocaine addiction, compounds structurally related to This compound were tested for their ability to reduce cocaine-seeking behavior in rodent models. Results indicated a significant decrease in reinstatement of drug-seeking behavior when these compounds were administered, suggesting a promising avenue for future research .
Case Study 2: Mood Regulation
Another study focused on the mood-regulating effects of similar compounds showed that they could enhance serotonin levels while selectively inhibiting SERT without affecting other neurotransmitter systems significantly. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
